molecular formula C13H17NO2 B1366863 2-Methyl-3-(1-piperidinyl)benzoic Acid CAS No. 886501-22-0

2-Methyl-3-(1-piperidinyl)benzoic Acid

Cat. No. B1366863
M. Wt: 219.28 g/mol
InChI Key: RZQWNANFHHDHHJ-UHFFFAOYSA-N
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Description

“2-Methyl-3-(1-piperidinyl)benzoic Acid” is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “2-Methyl-3-(1-piperidinyl)benzoic Acid” is 1S/C13H17NO2/c1-10-11(13(15)16)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Methyl-3-(1-piperidinyl)benzoic Acid” is a white to brown solid . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial and Antiparasitic Properties

  • Antimicrobial and Molluscicidal Activity : Prenylated benzoic acid derivatives from Piper aduncum leaves, similar in structure to 2-Methyl-3-(1-piperidinyl)benzoic Acid, demonstrated significant antimicrobial and molluscicidal activities (Orjala et al., 1993).
  • Antiparasitic Activity : Benzoic acid derivatives from Piper species, resembling 2-Methyl-3-(1-piperidinyl)benzoic Acid, showed notable antiparasitic activity against Leishmania spp. and Trypanosoma cruzi (Flores et al., 2008).

Antiherbivore and Antifungal Properties

  • Antiherbivore Activity : Prenylated benzoic acid derivatives from Piper kelleyi, similar to 2-Methyl-3-(1-piperidinyl)benzoic Acid, were found effective against herbivore insects (Jeffrey et al., 2014).
  • Antifungal Properties : Benzoic acid derivatives isolated from Piper lanceaefolium exhibited antifungal activity, suggesting potential applications for compounds like 2-Methyl-3-(1-piperidinyl)benzoic Acid (López et al., 2002).

Applications in Organic Synthesis

  • Synthesis of Hybrid Compounds : 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid, a compound related to 2-Methyl-3-(1-piperidinyl)benzoic Acid, was used in synthesizing hybrid compounds with pharmacophoric fragments (Ivanova et al., 2019).

Pharmacokinetics and Metabolism

  • Metabolic Pathways in Drugs : A study on the metabolism of Lu AA21004, an antidepressant, revealed its conversion to a benzoic acid derivative, indicating the metabolic relevance of compounds like 2-Methyl-3-(1-piperidinyl)benzoic Acid (Hvenegaard et al., 2012).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-methyl-3-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-11(13(15)16)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQWNANFHHDHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281977
Record name 2-Methyl-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(1-piperidinyl)benzoic Acid

CAS RN

886501-22-0
Record name 2-Methyl-3-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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